molecular formula C23H18FN3O2 B10917381 methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10917381
M. Wt: 387.4 g/mol
InChI Key: ZZHIHKWZIUEZBL-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a phenyl group attached to a pyrazolo[3,4-b]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Therapeutic Applications

  • Anti-Diabetic Activity :
    Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine, including the compound , exhibit promising anti-diabetic properties. They have been evaluated for their ability to inhibit the α-amylase enzyme, which plays a crucial role in carbohydrate metabolism. For instance, a series of biaryl pyrazolo[3,4-b]pyridine derivatives showed significant inhibition against α-amylase with IC50 values ranging from 5.10 to 5.56 µM, outperforming the reference drug acarbose (IC50 = 200.1 µM) .
  • PPARα Activation :
    The compound has been identified as a potential agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which is involved in lipid metabolism and glucose homeostasis. Structural studies indicate that pyrazolo[3,4-b]pyridine derivatives can activate PPARα more effectively than traditional fibrate drugs, suggesting their utility in treating dyslipidemia and related metabolic disorders .
  • Cancer Therapeutics :
    Pyrazolo[3,4-b]pyridines are also being explored for their anti-cancer properties. Research has shown that these compounds can inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. A study synthesized various derivatives that exhibited nanomolar inhibitory activity against TRKA, indicating potential applications in oncology .

Synthesis Methodologies

The synthesis of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be achieved through several innovative methods:

  • Catalytic Approaches :
    Recent advancements have introduced novel catalytic systems for synthesizing pyrazolo[3,4-b]pyridine derivatives. For example, amorphous carbon-supported sulfonic acid has been utilized as an efficient catalyst under mild conditions to produce high yields of these compounds .
  • Green Chemistry Techniques :
    The development of solvent-free synthesis methods has improved the efficiency and environmental sustainability of producing pyrazolo[3,4-b]pyridines. These methods reduce waste and minimize the use of hazardous solvents .

Biological Evaluations

The biological activities of this compound have been extensively studied:

  • In Vitro Studies : Various derivatives have undergone rigorous in vitro testing to assess their efficacy against specific biological targets such as α-amylase and TRKA. The results indicate a strong correlation between structural modifications and biological activity .
  • Molecular Docking Studies : Computational analyses support experimental findings by elucidating the binding interactions between these compounds and their targets. Such studies help optimize lead compounds for further development .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anti-Diabetic ActivityInhibition of α-amylase enzymeIC50 values between 5.10 - 5.56 µM; superior to acarbose
PPARα ActivationPotential agonist for lipid metabolismMore effective than fibrates; implications for treating dyslipidemia
Cancer TherapeuticsInhibition of tropomyosin receptor kinases (TRKs)Nanomolar inhibitory activity; potential applications in oncology
Synthesis MethodologiesCatalytic and green chemistry techniquesImproved yields and reduced environmental impact; use of novel catalysts

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer distinct biological properties and reactivity.

Biological Activity

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011396-86-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C21H16FN3O3
  • Molecular Weight : 377.37 g/mol
  • InChI Key : DDOYMACXNDYVDA-UHFFFAOYSA-N

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit a range of biological activities, primarily through their interaction with various molecular targets. The compound has been studied for its role as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα), which is involved in lipid metabolism and glucose homeostasis.

Key Findings :

  • Agonistic Activity : Studies have shown that certain derivatives can significantly activate hPPARα, leading to reductions in plasma triglyceride levels in animal models .
  • TBK1 Inhibition : Other studies have identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer progression. For instance, compound 15y demonstrated an IC50 value of 0.2 nM against TBK1 and showed effective inhibition of downstream signaling pathways in immune cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent PositionEffect on Activity
C3 (Cyclopropyl)Enhances binding affinity to hPPARα
C6 (Phenyl)Modulates selectivity towards TBK1
C4 (Fluorophenyl)Increases potency against cancer cell lines

Research indicates that the steric bulk and electronic properties of substituents significantly impact the compound's biological activity, highlighting the importance of SAR studies in drug design .

Case Study 1: Lipid Metabolism Regulation

In a study involving high-fructose-fed rats, a derivative similar to methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl showed efficacy comparable to fenofibrate in lowering triglyceride levels. This suggests potential therapeutic applications for metabolic disorders .

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation revealed that pyrazolo[3,4-b]pyridine derivatives exhibit antiproliferative effects against various cancer cell lines, including A172 and U87MG. The most active compounds induced apoptosis without affecting normal cell proliferation, indicating a selective anti-cancer profile .

Properties

Molecular Formula

C23H18FN3O2

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C23H18FN3O2/c1-29-23(28)18-13-19(14-5-3-2-4-6-14)25-22-20(18)21(15-7-8-15)26-27(22)17-11-9-16(24)10-12-17/h2-6,9-13,15H,7-8H2,1H3

InChI Key

ZZHIHKWZIUEZBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5=CC=CC=C5

Origin of Product

United States

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